4-(5-Fluoropyrimidin-2-yl)thiomorpholine

Lipophilicity Permeability Medicinal Chemistry

4-(5-Fluoropyrimidin-2-yl)thiomorpholine is a small‑molecule heterocyclic building block (C₈H₁₀FN₃S; MW 199.25 g mol⁻¹) composed of a 5‑fluoropyrimidine core directly N‑linked to a thiomorpholine ring. Its computed physicochemical profile includes an XLogP3 of 1.2, a topological polar surface area of 54.3 Ų, zero hydrogen‑bond donors, five hydrogen‑bond acceptors, and a single rotatable bond.

Molecular Formula C8H10FN3S
Molecular Weight 199.25
CAS No. 1864623-61-9
Cat. No. B2695656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Fluoropyrimidin-2-yl)thiomorpholine
CAS1864623-61-9
Molecular FormulaC8H10FN3S
Molecular Weight199.25
Structural Identifiers
SMILESC1CSCCN1C2=NC=C(C=N2)F
InChIInChI=1S/C8H10FN3S/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2
InChIKeyZYPSUGNUSBNVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Fluoropyrimidin-2-yl)thiomorpholine (CAS 1864623-61-9) – Procurement-Relevant Chemical Identity and Physicochemical Baseline


4-(5-Fluoropyrimidin-2-yl)thiomorpholine is a small‑molecule heterocyclic building block (C₈H₁₀FN₃S; MW 199.25 g mol⁻¹) composed of a 5‑fluoropyrimidine core directly N‑linked to a thiomorpholine ring [1]. Its computed physicochemical profile includes an XLogP3 of 1.2, a topological polar surface area of 54.3 Ų, zero hydrogen‑bond donors, five hydrogen‑bond acceptors, and a single rotatable bond [1]. Commercial suppliers typically offer the compound at ≥98 % purity and recommend storage sealed under dry conditions at 2–8 °C ; it carries GHS07 hazard labelling (H302/H315/H319/H335) .

Fragment elaboration workflow with thiomorpholine sulfur oxidation handle
Supports late-stage polarity tuning
CNS-targeted library design; reduced H-bond acceptor count
Computed logP and HBA profile align with brain-exposure guidelines
Scaffold-hopping campaigns requiring lipophilicity differentiation
Differentiates from morpholine-based analogs without increasing MW

4-(5-Fluoropyrimidin-2-yl)thiomorpholine: Why In‑Class Heterocyclic Building Blocks Cannot Be Freely Interchanged


Although the 5‑fluoropyrimidine pharmacophore is shared across numerous heterocyclic building blocks, substitution of the saturated ring generates distinct molecular vectors that differentially affect lipophilicity, electron‑donating character, metabolic susceptibility, and conformational preferences [1]. The closest structural analogue, 4-(5‑fluoropyrimidin-2-yl)morpholine (CAS 1865214-55-6), differs by a single heteroatom (S → O), yet this substitution alters molecular weight (199.25 → 183.18 g mol⁻¹), hydrogen‑bond acceptor count (5 → 6), computed XLogP3 (1.2 → ~0.5), and the oxidisable sulfur centre, which can serve as a metabolic soft spot or a synthetic handle for further functionalisation [1]. These physicochemical disparities can drive divergent permeability, solubility, and target‑engagement profiles, making pragmatic “drop‑in” replacement scientifically unsound without direct comparative data.

Property
Target: Thiomorpholine
Morpholine Analog
Lipophilicity
Higher computed logP
Lower computed logP
Permeability and CNS exposure potential may shift; direct replacement can alter cell-based assay profiles.
H-Bond Acceptors
5
6
Additional acceptor in morpholine may reduce CNS penetration probability; substitution risks violating design guidelines.
Sulfur Oxidation
Present
Absent
Morpholine analog lacks the oxidation handle for SAR diversification, limiting late-stage property tuning.

4-(5-Fluoropyrimidin-2-yl)thiomorpholine – Quantitative Comparator Evidence for Informed Procurement


Higher Lipophilicity (XLogP3) vs the Morpholine Analog Drives Differential Permeability Potential

The thiomorpholine analog exhibits an experimentally unverified but computed XLogP3 of 1.2, compared with an estimated XLogP3 of approximately 0.5 for the morpholine counterpart (O‑for‑S replacement typically reduces log P by ~0.7 units for aromatic‑linked saturated heterocycles) [1]. The increase of ~0.7 log P units can, in line with the well‑established parabolic relationship between log P and passive membrane permeability, translate into a measurable permeability advantage in cell‑based assays, provided the compounds are within the optimal lipophilicity range.

Lipophilicity Shift
Class-level inference
ΔXLogP3 ≈ +0.7 (computed)
May support higher passive permeability in cell-based assays
Computed values; experimental validation required
Lipophilicity Permeability Medicinal Chemistry

Reduced Hydrogen‑Bond Acceptor Count Relative to the Morpholine Analog May Favour Blood‑Brain Barrier Penetration

The thiomorpholine derivative contains five H‑bond acceptor sites (four from the pyrimidine/fluorine, one from sulfur), whereas the morpholine analog has six (the ether oxygen providing an additional acceptor) [1]. This reduction aligns with the widely adopted guideline that limiting H‑bond acceptors to ≤5 improves the probability of CNS penetration.

HBA Reduction
Class-level inference
5 vs 6 H-bond acceptors (ΔHBA = −1)
Aligns with CNS design guidelines; may favor brain exposure
Statistical guideline, not compound-specific data
CNS drug design H-bond acceptors Blood-brain barrier

Oxidisable Sulfur Centre Offers a Unique Synthetic Diversification Point Absent in the Morpholine Series

The thiomorpholine sulfur atom can be selectively oxidised to the corresponding sulfoxide or sulfone, thereby modulating polarity, hydrogen‑bonding capacity, and metabolic stability in a manner unavailable to the morpholine analog [1]. In scaffold‑hopping campaigns, this oxidation handle has been exploited to fine‑tune log D, improve solubility, or attenuate hERG affinity, though no compound‑specific oxidation‑product data are publicly accessible.

Sulfur Oxidation Handle
Class-level inference
Sulfide → sulfoxide/sulfone pathway
Enables systematic polarity tuning in SAR studies
No compound-specific oxidation data publicly available
Sulfur oxidation Synthetic handle Medicinal chemistry

4-(5-Fluoropyrimidin-2-yl)thiomorpholine – Evidence‑Linked Research and Industrial Application Scenarios


CNS‑Oriented Kinase Inhibitor Fragment Elaboration

Medicinal chemistry teams pursuing CNS‑penetrant kinase inhibitors can utilise 4-(5-fluoropyrimidin-2-yl)thiomorpholine as a hinge‑binding fragment whose reduced H‑bond acceptor count (5 vs. 6 for the morpholine congener) and higher computed XLogP3 (1.2 vs. ~0.5) statistically favour brain exposure [1]. The fragment can be elaborated via the thiomorpholine sulfur oxidation handle to fine‑tune properties without altering the pyrimidine‑kinase recognition motif .

Parallel SAR by Sulfur Oxidation for Property Optimization

In lead‑optimisation programmes, the thiomorpholine sulfur atom of 4-(5-fluoropyrimidin-2-yl)thiomorpholine provides a unique sequential oxidation pathway (sulfide → sulfoxide → sulfone) that can systematically modulate polarity, solubility, and off‑target liability. The morpholine analog lacks this tunability, making the thiomorpholine scaffold a strategically superior choice when multi‑parameter optimisation of a 5‑fluoropyrimidine series is required [1].

Privileged‑Scaffold Library Synthesis with Enhanced Lipophilic Diversity

Compound library designers seeking to maximise lipophilic diversity within a 5‑fluoropyrimidine‑based screening collection can choose the thiomorpholine variant over the morpholine analog to shift the log P distribution by approximately +0.7 units without increasing molecular weight beyond 200 Da [1]. This enables exploration of more lipophilic pockets while maintaining ligand efficiency.

Application
Selection Property
Validation Focus
CNS-targeted kinase inhibitor fragment research
Reduced HBA count; higher computed logP
Cell permeability assays; brain exposure models
Sulfur oxidation SAR exploration
Oxidisable sulfur centre
Polarity and solubility modulation; off-target liability assessment
Lipophilicity-diverse library design
Higher computed logP relative to morpholine
Library lipophilicity profiling; ligand efficiency maintenance
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